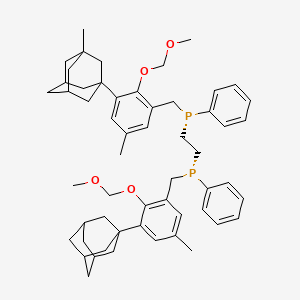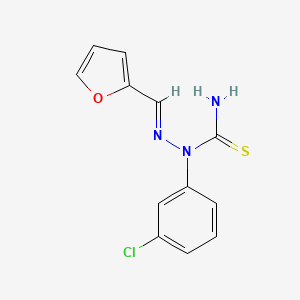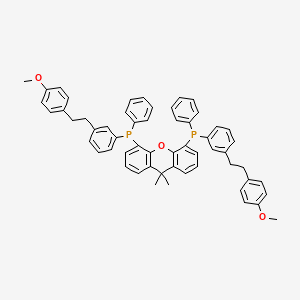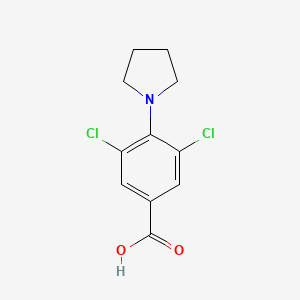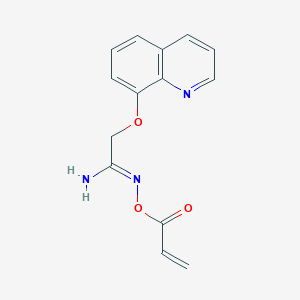
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide: is a synthetic organic compound that features both a quinoline moiety and an acryloyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxyacetic Acid: This can be achieved by reacting quinoline-8-ol with chloroacetic acid under basic conditions.
Conversion to Acetimidamide: The quinolin-8-yloxyacetic acid is then converted to its corresponding acetimidamide using appropriate reagents such as thionyl chloride followed by reaction with ammonia.
Acryloyloxy Group Introduction: The final step involves the esterification of the acetimidamide with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the acryloyloxy group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Polymer Chemistry: The acryloyloxy group allows for polymerization reactions, making it useful in creating novel polymeric materials.
Catalysis: The quinoline moiety can act as a ligand in coordination chemistry, aiding in the development of new catalysts.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, particularly against bacterial strains.
Drug Development: Its unique structure makes it a candidate for drug discovery, especially in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects is largely dependent on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Polymerization: The acryloyloxy group undergoes radical polymerization, forming long polymer chains.
Comparison with Similar Compounds
Similar Compounds:
Quinolin-8-yloxyacetic Acid: Shares the quinoline moiety but lacks the acryloyloxy group.
Acryloyloxyacetic Acid: Contains the acryloyloxy group but lacks the quinoline moiety.
Uniqueness: N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline and acryloyloxy functionalities, which confer both biological activity and polymerization potential.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enoate |
InChI |
InChI=1S/C14H13N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h2-8H,1,9H2,(H2,15,17) |
InChI Key |
IICZDAKWGXISMU-UHFFFAOYSA-N |
Isomeric SMILES |
C=CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
C=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


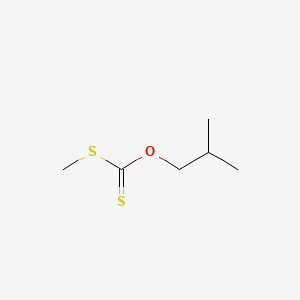
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
